Specific Scientific Field: This application falls under the field of Renewable Energy, specifically in the development of Perovskite Solar Cells .
Summary of the Application: The compound is used in the passivation of surface defects in perovskite solar cells. This helps suppress recombination through strong coordination and hydrogen bonding .
Methods of Application: The compound is used along with diammonium molecules to repel minority carriers and reduce contact-induced interface recombination. This approach led to a fivefold longer carrier lifetime and one-third the photoluminescence quantum yield loss .
Results or Outcomes: The application of this compound enabled a certified quasi-steady-state power conversion efficiency of 25.1% for inverted perovskite solar cells with stable operation at 65°C for >2000 hours in ambient air .
Specific Scientific Field: This application is in the field of Synthetic Chemistry .
Summary of the Application: The compound is used as a building block in synthetic chemistry .
Specific Scientific Field: This application is in the field of Medicinal Chemistry .
Summary of the Application: The compound is used as a reactant for the synthesis of Aurora and epidermal growth factor receptor kinase inhibitors .
Specific Scientific Field: This application is in the field of Antiviral Research .
Summary of the Application: The compound is used as a reactant for the synthesis of spiro-piperidine inhibitors against influenza A virus .
Specific Scientific Field: This application is in the field of Pharmacology .
Summary of the Application: The compound is used as a reactant for the synthesis of galegine analogues for aided weight loss in mice .
Specific Scientific Field: This application is in the field of Organic Chemistry .
Summary of the Application: The compound is used as a reactant for the synthesis of guanidinyl pyrrolidines as bifunctional catalysts for enantioselective conjugate additions to cyclic enones .
2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is a chemical compound with the molecular formula and a molecular weight of approximately 244.1 g/mol. This compound is characterized by its five-membered imidazole ring, which contains two nitrogen atoms and a methylthio group attached at the second carbon position. The hydroiodide component serves as a counterion, balancing the charge of the imidazole structure . It is classified as an irritant and is typically stored under conditions specified by the supplier .
where represents an organic group and is a leaving group.
Research indicates that 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide exhibits significant biological activity. It has been utilized in the synthesis of compounds that inhibit aurora kinases and epidermal growth factor receptors, both of which are involved in cell division and proliferation processes relevant to cancer. Additionally, it has been studied for its potential antiviral properties, particularly as a reactant for synthesizing spiro-piperidine inhibitors against influenza A virus.
The synthesis of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide can be achieved through various methods:
The compound has diverse applications across several fields:
Interaction studies involving 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide have focused on its biochemical pathways. These studies suggest that it may interact with specific kinases, leading to the formation of novel compounds that could inhibit cellular processes associated with tumor growth or viral replication.
Several compounds share structural similarities with 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole | Contains an additional methyl group at position 1 | |
2-Methyl-4,5-dihydro-1H-imidazole | Lacks sulfur substituent | |
1-Methylimidazole | No dihydro or methylthio groups | |
Thiazole derivatives | Various | Contains sulfur but differs in ring structure |
The uniqueness of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide lies in its specific combination of the imidazole ring with a methylthio group and hydroiodide counterion, which enhances its reactivity and potential biological applications compared to other similar compounds .
2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide is a saturated imidazole derivative substituted with a methylthio (-SCH₃) group at the 2-position. Its nomenclature reflects structural features: "4,5-dihydro-1H-imidazole" denotes the partially saturated imidazole ring, while "hydroiodide" indicates the presence of an iodide counterion. Synonyms include 2-Methylthio-2-imidazoline hydroiodide and 4,5-dihydro-2-methylthio-1H-imidazole monohydrobromide, though the latter refers to a bromide analog.
The compound’s discovery dates to early organic chemistry studies on imidazoline derivatives. Its synthesis and characterization were first reported in the mid-20th century, with subsequent entries in chemical databases like PubChem and SciFinder.
As a member of the imidazoline family, 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide belongs to the 2-imidazoline subclass, characterized by a five-membered ring with two nitrogen atoms and one double bond. The methylthio substituent enhances nucleophilicity and modulates electronic properties, making it a versatile intermediate in heterocyclic synthesis.
Structural Feature | Description |
---|---|
Core Skeleton | Saturated imidazole ring (4,5-dihydro-1H-imidazole) |
Substituents | Methylthio (-SCH₃) at position 2; iodide counterion (I⁻) |
Bond Order | Partially saturated (one double bond in the ring) |
Key Functional Groups | Thioether (-SCH₃), imine (C=N), and amine (NH) centers |
The compound’s medicinal relevance stems from its role as a precursor in synthesizing bioactive molecules. Early studies highlighted its utility in constructing antimicrobial agents, such as 1-aryl-2-methylthio-imidazolines with MIC values comparable to chloramphenicol. Its iodide counterion facilitates further functionalization, enabling access to diverse pharmacophores.
Traditional routes to 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide relied on multistep nucleophilic substitutions requiring harsh conditions. Early methods involved:
While these approaches established the compound’s synthetic accessibility, they lacked the efficiency demanded by modern pharmaceutical and materials applications.
The Marckwald synthesis has been adapted for streamlined production through three key modifications:
Table 1: Marckwald Reaction Optimization Parameters
Condition | Traditional | Microwave | Phase-Transfer |
---|---|---|---|
Temperature (°C) | 110 | 80 | 50 |
Time (h) | 8 | 0.58 | 3 |
Yield (%) | 67 | 78 | 91 |
Regioselectivity (%) | 85 | 93 | 99 |
Recent protocols alkylate imidazolidine-2-thione precursors under controlled conditions:
Key advantages include:
Two-stage syntheses via thiourea derivatives have gained traction:
This method’s main limitation is DMSO removal during purification, requiring multiple aqueous washes.
While direct literature on continuous synthesis of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is sparse, analogous imidazoline preparations suggest viable strategies:
Emerging electrosynthetic routes employ:
Solventless methods enhance sustainability:
Table 2: Solvent-Free Method Comparison
Parameter | Mechanochemical | Melt-Phase |
---|---|---|
Energy Input (kJ/g) | 12.4 | 8.7 |
Reaction Time (min) | 120 | 45 |
Isolated Yield (%) | 83 | 91 |
Purity (%) | 97.5 | 99.1 |
Nucleophilic displacement of the sulfur-linked methyl group proceeds through a bimolecular nucleophilic substitution transition state in which the entering nucleophile attacks C-2 while iodide simultaneously departs [1]. Polar, aprotic solvents such as tetrahydrofuran or dimethylformamide promote ion-pair dissociation, while gentle heating (60 – 75 degrees Celsius) accelerates reaction rates without decomposing the imidazoline ring [2].
Primary and secondary amines attack cleanly to furnish 2-aminated imidazoline salts that remain protonated at N-1. Table 1 collates yields and reaction times extracted from a ten-year survey of laboratory preparations.
Entry | Amine Nucleophile (R2R3NH) | Solvent | Time | Isolated Yield |
---|---|---|---|---|
1 | Benzylamine | Tetrahydrofuran | 7 hours | 94% [2] |
2 | Phenethylamine | Tetrahydrofuran | 16 hours | 90% [2] |
3 | (R)-1-Phenylethylamine | Neat amine | 2 hours | 74% [2] |
4 | N-Methylbenzylamine | Tetrahydrofuran | 22 hours | 32% [2] |
5 | p-Chlorobenzylamine | Tetrahydrofuran | 16 hours | 97% [2] |
Key trends emerge:
Hydrazines, thiols and cyanide ions likewise replace methylthio under analogous conditions, giving hydrazino-, thiol- and cyano-imidazolines that later serve as handles for further scaffold elaboration.
Treating the parent 2-mercapto imidazoline (obtained by demethylation of the methylthio precursor with hydriodic acid) with fifteen-percent nitric acid at 30 – 35 degrees Celsius liberates sulfur as sulfate and affords the corresponding imidazole nitrate in near-quantitative precipitation [3]. The mild temperature avoids over-nitration of the ring.
Finely divided nickel at 50 – 100 degrees Celsius mediates hydrogenolytic sulfur extrusion, delivering imidazole cores while tolerating unprotected ester or nitrile substituents [3]. The heterogeneous catalyst is recycled by simple filtration.
Diacetoxyiodobenzene converts in situ-generated thioureas, derived from nucleophilic capture of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide by o-phenylenediamine, into benzimidazoles with eighty-to-ninety-percent yields under ambient temperature, one-pot conditions. The mechanism proceeds through iodosulfonium intermediates followed by sulfur elimination as thioacetate.
Method | Reagent (equiv.) | Temperature | Typical Time | Product Type | Note |
---|---|---|---|---|---|
Nitric-acid oxidation | Fifteen-percent aqueous nitric acid (excess) | 30–35 degrees Celsius | 0.5 hours | Imidazole nitrate | Crystalline precipitation [3] |
Nickel reduction | Nickel powder (catalytic) + hydrogen | 80 degrees Celsius | 3 hours | Neutral imidazole | Retains sensitive esters [3] |
Diacetoxyiodobenzene | Two equivalents | 25 degrees Celsius | 1 hour | Benzimidazole | One-pot from thiourea |
Frohlich and co-workers demonstrated that heating 2-(methylthio)-2-imidazoline with heteroaromatic 2-aminoesters in hexamethylphosphoric acid triamide at 160 degrees Celsius drives simultaneous nucleophilic displacement and ring fusion, constructing tetracyclic imidazo[1,2-a]pyrimidines in a single operation [4].
Substrate Class | Product Code | Yield | Structural Highlight |
---|---|---|---|
2-Amino-4,5,6,7-tetrahydro-6-methyl-benzo[b]thiophene-3-carboxylate | 2a | 76% [4] | Oxo-bridged tetracycle |
2-Amino-tetrahydro-benzo[b]thiophene-3-carbonitrile | 3b | 61% [4] | Imino analogue |
2-Amino-benzofuran-3-carbonitrile | 4 | 58% [4] | Oxygen-bridged annelation |
Sequential amination (Section 3.1) followed by nitric-acid-mediated desulfurisation (Section 3.2.1) furnishes 2-amino imidazoles in high overall yield without isolation of intermediate thiols [3].
The diacetoxyiodobenzene protocol simultaneously strips sulfur and forges the benzimidazole ring from thiourea arrays, obviating isolations and minimising waste generation.
Heating dimethyl aryldithioimidocarbonates with ethane-1,2-diamine affords 2-arylamino-2-imidazolines that exhibit rapid imine–enamine tautomerisation, observable by equivalent methylene signals in proton nuclear magnetic resonance spectra. Reaction times average four hours at reflux in ethanol, and yields range from sixty to eighty percent.
Direct coupling of aromatic primary amines with 2-(methylthio)-4,5-dihydro-1H-imidazole in pyridine produces 2-arylamino-imidazolines structurally related to clonidine, a clinically significant α2-adrenergic agonist. Electron-donating substituents on the aryl ring accelerate the substitution step.
Alkyl halides engage the sulfur atom under ultrasonic irradiation, giving S-alkylated imidazolines without disturbing the dihydroimidazole core, thereby expanding structural diversity for medicinal chemistry programmes [5].
Application Domain | Downstream Molecule | Transformation Step(s) Involving the Hydroiodide | Outcome |
---|---|---|---|
Carbonic anhydrase activation | Twenty-membered 2-amino-imidazoline library | Nucleophilic amination of the hydroiodide followed by counter-ion exchange | Sub-micromolar enzyme activation [2] |
Iodide efflux inhibition in thyrocytes | Imidazo[2,1-b]thiazole inhibitors | Arylamino substitution → cyclisation with thiocarbonyl donors | Forty-compound panel, best derivative doubled radioiodide retention [6] |
Fused tetracyclic heterocycles | Imidazo[1,2-a]pyrimidine analogues | Double hetero-annelation of 2-(methylthio)-2-imidazoline | One-step access to novel scaffolds, 46–76% yields [4] |
Electro-polishing fuel desulfurisation catalysts | Immobilised imidazole ionic liquids | Desulfurised imidazole obtained from the hydroiodide is quaternised to give nitrate ionic liquids | Up to 68.7% thiophene removal from model fuel [7] |
Hypervalent iodine methodology development | Benzimidazole formation testbed | In situ thiourea formation followed by diacetoxyiodobenzene oxidation | Benchmark reaction demonstrating waste-minimal desulfurisation |
Irritant